A Technical Guide to the Fundamental Properties of 2-Bromopyrene
A Technical Guide to the Fundamental Properties of 2-Bromopyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyrene (CAS No. 1714-27-8) is a brominated polycyclic aromatic hydrocarbon (PAH) derived from pyrene (B120774). As a key synthetic intermediate, it serves as a crucial building block in the fields of materials science, organic synthesis, and medicinal chemistry.[1][2] Its unique structure, featuring a bromine atom at a nodal position of the pyrene core, imparts specific electronic and reactive properties that are leveraged in the design of advanced functional materials.[2] This technical guide provides a comprehensive overview of the fundamental properties of 2-Bromopyrene, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and applications, intended for professionals in research and development.
Core Properties and Identification
2-Bromopyrene is typically a beige solid at room temperature.[3] Its core identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers for 2-Bromopyrene
| Identifier | Value | Reference(s) |
| Chemical Name | 2-Bromopyrene | [4] |
| Synonyms | Pyrene, 2-bromo- | [1][4] |
| CAS Number | 1714-27-8 | [1][4] |
| Molecular Formula | C₁₆H₉Br | [1][4] |
| Molecular Weight | 281.15 g/mol | [1][2] |
| InChIKey | FQVOKXARZCJTIT-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of 2-Bromopyrene
| Property | Value | Reference(s) |
| Appearance | Beige solid | [3] |
| Melting Point | 135.5 °C | [n/a] |
| Boiling Point | 422.5 °C at 760 mmHg | [2][4] |
| Density | 1.578 g/cm³ | [2][4] |
| Flash Point | 209.4 °C | [2][4] |
| Vapor Pressure | 5.91 x 10⁻⁷ mmHg at 25°C | [4][5] |
| Refractive Index | 1.858 | [4] |
| Storage | Sealed in dry, room temperature | [6] |
Note: Some sources report slightly different values for molecular weight and boiling point.
Spectroscopic Data
The spectroscopic properties of pyrene derivatives are of significant interest due to their applications in fluorescence probing and optoelectronics.
Table 3: Spectroscopic Data for 2-Bromopyrene
| Spectrum Type | Data (Solvent: CDCl₃, unless specified) | Reference(s) |
| ¹H NMR (400 MHz) | δ (ppm): 8.16 (s, 2H), 8.12 (d, J = 7.5 Hz, 2H), 8.00–7.94 (m, 2H), 7.83 (d, J = 9.0 Hz, 2H), 7.80–7.72 (m, 1H) | [3] |
| ¹³C NMR | Specific experimental data not readily available in cited literature. | |
| UV-Vis Absorption | Specific absorption maxima (λₘₐₓ) not readily available. However, substitution at the 2-position strongly influences the S₁ ← S₀ transition while having little effect on the S₂ ← S₀ transition, which remains "pyrene-like".[7] | |
| Fluorescence | Specific emission maxima (λₑₘ) not readily available. 2-substituted pyrenes typically exhibit high fluorescence quantum yields and long fluorescence lifetimes, often exceeding 16 ns.[7] |
Synthesis and Purification
2-Bromopyrene can be synthesized via several routes. The choice of method often depends on the desired scale and the availability of starting materials. Below are two common experimental protocols.
Experimental Protocol 1: Bromination of a Borylated Pyrene Precursor
This modern method provides a high yield of 2-Bromopyrene from a readily prepared pyrene boronic ester.[3]
-
Reaction Setup : Dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (1.00 mmol) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (MeOH/THF, 60 mL, 3:1 v/v).
-
Addition of Reagent : To the solution, add an aqueous solution of copper(II) bromide (CuBr₂, 10.00 mmol in 30 mL of water).
-
Reaction Conditions : Stir the resulting mixture overnight at 90 °C under a nitrogen atmosphere.
-
Workup : After cooling, filter the precipitate. Wash the collected solid successively with water, diethyl ether, and hexane (B92381).
-
Purification : Crystallize the crude product from hot hexane to yield 2-Bromopyrene as a beige solid (Typical Yield: 86%).[3]
Experimental Protocol 2: Diazotization and Deamination
This method, often used in industrial settings, prepares 2-Bromopyrene from an amino-pyrene precursor.
-
Diazonium Salt Formation : Add 1-amino-2-bromopyrene (0.5 mol) to a sulfuric acid solution. Cool the solution to 0-5 °C. While maintaining this temperature, add a sodium nitrite (B80452) aqueous solution dropwise to form the diazonium salt solution.
-
Deamination : Drip the prepared diazonium salt solution into a hypophosphorous acid aqueous solution, also cooled to 0-5 °C. Allow the reaction to proceed for approximately 30 minutes.
-
Workup : Filter the reaction mixture and dry the resulting filter cake to obtain crude 2-Bromopyrene.
-
Purification : Refine the crude product by dissolving it in 1.5-2.5 times its weight of ethyl acetate, heating to reflux, and then cooling to approximately 20 °C to induce crystallization. The purified product can achieve purity levels ≥99.5%.
Chemical Reactivity and Applications
The bromine atom on the pyrene core makes 2-Bromopyrene a versatile precursor for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling : Reacts with aryl or vinyl boronic acids/esters to form C-C bonds, leading to the synthesis of 2-arylpyrenes, which are investigated as materials for Organic Light-Emitting Diodes (OLEDs).
-
Sonogashira Coupling : Couples with terminal alkynes to produce 2-alkynylpyrenes. These extended π-conjugated systems are explored for applications as molecular wires and in other optoelectronic devices.
-
Buchwald-Hartwig Amination : Forms C-N bonds by reacting with amines, yielding 2-aminopyrene (B154523) derivatives that can be used as fluorescent probes and labels.
The strategic position of the bromine at the 2-position allows for the creation of derivatives with distinct photophysical properties compared to those substituted at other positions (e.g., the 1-position).[7]
Safety and Handling
Comprehensive toxicological data for 2-Bromopyrene is not widely available. However, based on supplier safety data, the compound is classified with the GHS pictograms and statements listed below. It is crucial not to confuse the safety profile of 2-Bromopyrene (CAS 1714-27-8) with that of 2-Bromopyridine (CAS 109-04-6), which is a significantly more toxic substance.[8]
Table 4: GHS Safety Information for 2-Bromopyrene
| Category | Information | Reference(s) |
| GHS Pictogram |
| [6] |
| Signal Word | Warning | [6][9] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [6] |
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool place.
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. Pyrene, 2-bromo- | C16H9Br | CID 3014034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromopyrene, CAS No. 1714-27-8 - iChemical [ichemical.com]
- 3. 2-bromopyrene | 1714-27-8 [chemnet.com]
- 4. cheman.chemnet.com [cheman.chemnet.com]
- 5. 1714-27-8|2-Bromopyrene|BLD Pharm [bldpharm.com]
- 6. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. CAS No. 1714-27-8 Specifications | Ambeed [ambeed.com]
- 9. 2-Bromopyrene CAS 1714-27-8|Research Chemical [benchchem.com]
